molecular formula C20H22S B14629860 2,4-Diphenyloctahydrocyclopenta[b]thiopyran CAS No. 54146-77-9

2,4-Diphenyloctahydrocyclopenta[b]thiopyran

Cat. No.: B14629860
CAS No.: 54146-77-9
M. Wt: 294.5 g/mol
InChI Key: IBQRUFNGLMJIRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Diphenyloctahydrocyclopenta[b]thiopyran is a heterocyclic compound that features a distinctive six-membered ring structure incorporating a sulfur atom. This compound is part of the thiopyran family, which is known for its diverse physiological functions and significant role in organic chemistry and drug discovery .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Diphenyloctahydrocyclopenta[b]thiopyran can be achieved through various methods. One efficient approach involves the oxidative activation of hydrogen sulfide, leading to the formation of the thiopyran ring . Another method includes the use of microwave irradiation to promote one-pot multi-component reactions, which has been shown to be an effective and environmentally friendly strategy .

Industrial Production Methods: Industrial production of thiopyran derivatives often employs multi-component reactions (MCRs) due to their efficiency in generating structurally diverse chemical libraries. These reactions typically involve the use of aldehydes, cyanothioacetamide, and malononitrile under specific conditions .

Comparison with Similar Compounds

2,4-Diphenyloctahydrocyclopenta[b]thiopyran is unique among thiopyran derivatives due to its specific ring structure and substitution pattern. Similar compounds include 2,4-Diphenylcyclopenta[b]thiopyrilium perchlorate and other thiopyran derivatives with different substituents . These compounds share similar chemical properties but differ in their specific applications and physiological effects.

Conclusion

This compound is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique structure and reactivity make it a valuable building block for the synthesis of complex molecules and a promising candidate for drug discovery and development.

Properties

CAS No.

54146-77-9

Molecular Formula

C20H22S

Molecular Weight

294.5 g/mol

IUPAC Name

2,4-diphenyl-2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b]thiopyran

InChI

InChI=1S/C20H22S/c1-3-8-15(9-4-1)18-14-20(16-10-5-2-6-11-16)21-19-13-7-12-17(18)19/h1-6,8-11,17-20H,7,12-14H2

InChI Key

IBQRUFNGLMJIRL-UHFFFAOYSA-N

Canonical SMILES

C1CC2C(C1)SC(CC2C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.